tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino alcohols or amino acids.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Protection with Tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products like carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4S)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-(iodomethyl)-4-fluoropyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-fluoropyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can influence the compound’s electronic properties and stability .
Properties
CAS No. |
2165773-57-7 |
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Molecular Formula |
C10H17BrFNO2 |
Molecular Weight |
282.15 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
JYLQTSMQJJFJIY-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)F |
Purity |
95 |
Origin of Product |
United States |
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